molecular formula C14H13N3O4 B607531 Formyl Lenalidomide CAS No. 2197414-56-3

Formyl Lenalidomide

Numéro de catalogue B607531
Numéro CAS: 2197414-56-3
Poids moléculaire: 287.275
Clé InChI: ZAKVREDQPOJYDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide, also known as Revlimid, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS) . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of lenalidomide, was investigated. The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has been shown to interact with the ubiquitin E3 ligase cereblon and target this enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .


Chemical Reactions Analysis

Lenalidomide’s stabilization of the CRBN−CK1α complex is largely due to hydrophobic shielding of intermolecular hydrogen bonds . The increase in AUC and Cmax is dose-proportional, and interindividual variability in plasma exposure is low to moderate .


Physical And Chemical Properties Analysis

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Lenalidomide has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .

Applications De Recherche Scientifique

Mechanism of Action in Hematological Malignancies

Formyl Lenalidomide, as an immunomodulatory drug, has been investigated for its effects on hematological malignancies. Studies show that it affects both cellular and humoral limbs of the immune system and has anti-angiogenic properties. It is particularly noted for its activity against various hematological and solid malignancies, including myelodysplastic syndromes and multiple myeloma (Kotla et al., 2009).

Role in Ubiquitination and Degradation of Proteins

Lenalidomide has been found to induce the ubiquitination and degradation of specific proteins, such as casein kinase 1A1 (CK1α), in certain myelodysplastic syndromes. This action is mediated through the E3 ubiquitin ligase complex, providing a mechanistic basis for the therapeutic effects of Lenalidomide in these conditions (Krönke et al., 2015).

Immunomodulatory Properties

Lenalidomide's immunomodulatory properties have been extensively studied. Its antitumor activity is mediated through modulation of the cytokine and cellular tumor cell microenvironment. It enhances the activation of T-cells and natural killer (NK) cells while downregulating production of various critical pro-survival cytokines in the tumor microenvironment. This multifaceted action makes it effective in treatments of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma (Chanan-Khan & Cheson, 2008).

Chemical Stability and Interaction with Solvents

Research into the chemical stability of Lenalidomide, particularly in methanol/ethanol solvents, highlights its structural integrity and the formation of degradants under certain conditions. This aspect is crucial for understanding its behavior in different formulations and storage conditions (Alzweiri et al., 2022).

Potential in Immunochemotherapy

Lenalidomide-based immunochemotherapy has been investigated for its robust, pleiotropic immunostimulatory activity. Its ability to stimulate the cytotoxic functions of T lymphocytes and NK cells, modulate cytokine secretion, and interfere with tumor microenvironment interactions offer significant therapeutic potential across various hematological and solid malignancies (Semeraro et al., 2013).

Enhancement of Antibody-Dependent Cellular Cytotoxicity

Studies have demonstrated Lenalidomide's capability to enhance natural killer cell and monocyte-mediated antibody-dependent cellular cytotoxicity, particularly in combination with other therapies like rituximab. This enhancement has implications for its use in various cancer treatments, including B-cell chronic lymphocytic leukemia (Wu et al., 2008).

Safety And Hazards

Lenalidomide is toxic if swallowed and harmful in contact with skin or if inhaled. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Orientations Futures

Despite the potent anti-MM activity of lenalidomide, some patients eventually relapse and become lenalidomide-resistant. Drug resistance is one of the greatest challenges of modern oncology and has become the main cause of cancer treatment failures . Future research is needed to fully understand and exploit lenalidomide’s diverse biological effects .

Propriétés

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVREDQPOJYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyl Lenalidomide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formyl Lenalidomide
Reactant of Route 2
Reactant of Route 2
Formyl Lenalidomide
Reactant of Route 3
Reactant of Route 3
Formyl Lenalidomide
Reactant of Route 4
Reactant of Route 4
Formyl Lenalidomide
Reactant of Route 5
Reactant of Route 5
Formyl Lenalidomide
Reactant of Route 6
Reactant of Route 6
Formyl Lenalidomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.